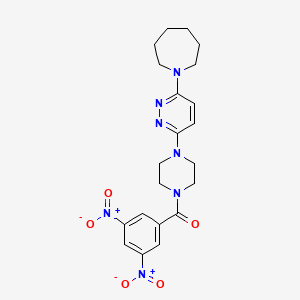
(3,5-二硝基苯基)(4-(6-(氮杂环庚烷-1-基)嘧啶-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a useful research compound. Its molecular formula is C21H25N7O5 and its molecular weight is 455.475. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物的结构特征使其成为抗菌应用的潜在候选者。研究人员已经探索了其对细菌、真菌和其他病原体的有效性。 通过抑制必需的细胞过程,它可以作为一种新型抗菌剂,用于对抗感染 .
抗癌潜力
该化合物与生物靶标相互作用的能力已导致对其抗癌特性的研究。它可能干扰肿瘤生长、转移或血管生成。 需要进一步研究以阐明其机制并评估其对特定癌症类型的疗效 .
抗血小板作用
鉴于其哌嗪和嘧啶酮部分,该化合物可能影响血小板聚集。抗血小板药物对于预防血栓形成和心血管事件至关重要。 研究人员渴望探索其在这种情况下所具有的潜力 .
抗炎和镇痛特性
该化合物的独特结构表明它可以调节炎症途径。 研究其对炎症和疼痛的影响可以揭示药物开发的有价值见解 .
降压活性
高血压仍然是全球性的健康问题。该化合物的药理特征值得研究,因为它可能是一种潜在的降压药。 其对血压调节的影响值得进一步研究 .
农用化学品应用
除了人类健康,该化合物的衍生物已在农用化学品中得到应用。例如除草剂和杀虫剂。 了解其对害虫和植物生长的影响可以提高农业实践 .
作用机制
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic processes of the mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect .
生物活性
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule characterized by its multi-ring structure, which includes azepane, pyridazine, and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural arrangement of this compound contributes significantly to its biological activity. The presence of functional groups such as the dinitrophenyl moiety enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
| CAS Number | 898459-95-5 |
The proposed mechanism of action for (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone involves its interaction with specific receptors and enzymes within biological systems. The structural features enable it to bind effectively to these targets, potentially modulating their activity and influencing downstream signaling pathways crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in relation to cellular signaling pathways.
- Receptor Modulation : Interaction studies suggest that it can modulate receptor activity, which may have therapeutic implications in treating neurological and psychiatric disorders.
Case Studies
- Neuropharmacological Effects : In a study examining the effects of similar compounds on neuronal signaling pathways, it was found that derivatives with similar structural motifs could influence neurotransmitter release and receptor sensitivity, suggesting potential applications in treating depression and anxiety disorders.
- Cancer Research : Another study highlighted the compound's ability to inhibit specific cancer cell lines by targeting growth factor receptors. The compound showed promise in reducing tumor proliferation in vitro.
Comparative Analysis
To better understand the unique properties of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
Future Research Directions
Future research should focus on elucidating the specific molecular targets of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone. Investigating its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent. Additionally, exploring modifications to enhance selectivity and efficacy could lead to the development of novel drugs based on this scaffold.
属性
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O5/c29-21(16-13-17(27(30)31)15-18(14-16)28(32)33)26-11-9-25(10-12-26)20-6-5-19(22-23-20)24-7-3-1-2-4-8-24/h5-6,13-15H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROBRLPQVQGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














